

Unveiling the Structural Landscape of Ethyl Benzoate Derivatives: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of ethyl benzoate, offering insights into their molecular conformations and intermolecular interactions. While crystallographic data for **Ethyl 4-(2-oxopropyl)benzoate** is not publicly available, this guide leverages data from structurally related compounds to provide a valuable comparative framework.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of ethyl benzoate derivatives. This data allows for a direct comparison of their solid-state structures, revealing how different substituents influence the crystal packing and molecular geometry.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
(E)-ethyl-4-(2-oxoacenetaphthalen-1(2H)-ylideneamino)benzoate[1] [2]	C ₂₁ H ₁₅ NO ₃	Monoclinic	P2 ₁ /c	9.1589 (8)	21.200 3(17)	8.4502 (7)	106.97 2(2)	1569.3 (2)	4
ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate[3]	C ₁₇ H ₁₇ NO ₄	Monoclinic	P2 ₁ /c	12.422 9(5)	9.6392 (5)	13.238 4(6)	102.45 7(3)	1544.8 (1)	4
ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]	C ₂₄ H ₃₃ NO ₃	Monoclinic	P2 ₁ /c	16.359 (2)	10.377 (1)	13.888 (2)	94.668 (3)	2346.3 (5)	4

no]ben

zoate[

[4\]](#)

Ethyl

4-(2-

oxobe

nzothi

azolin-

3-

yl)buta

noate[

[5\]](#)

$C_{13}H_{15}$	Monoc		4.952(22.001	12.247	97.43(1323.5	
NO_3S	linic	$P2_1/n$	1)	(3)	(2)	1)	(4)	4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the synthesis and X-ray crystallographic analysis procedures for the compared derivatives.

Synthesis and Crystallization

- (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate: This Schiff base was synthesized through the acid-catalyzed condensation reaction of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution. The mixture was heated under reflux overnight in the presence of formic acid. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[\[1\]](#)
- ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: This compound was synthesized via the condensation reaction of benzocaine (ethyl 4-aminobenzoate) and vanillin.[\[3\]](#)
- ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate: Ethyl 4-aminobenzoate dissolved in ethanol was added to a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol. The resulting product was reduced with sodium borohydride.[\[4\]](#)

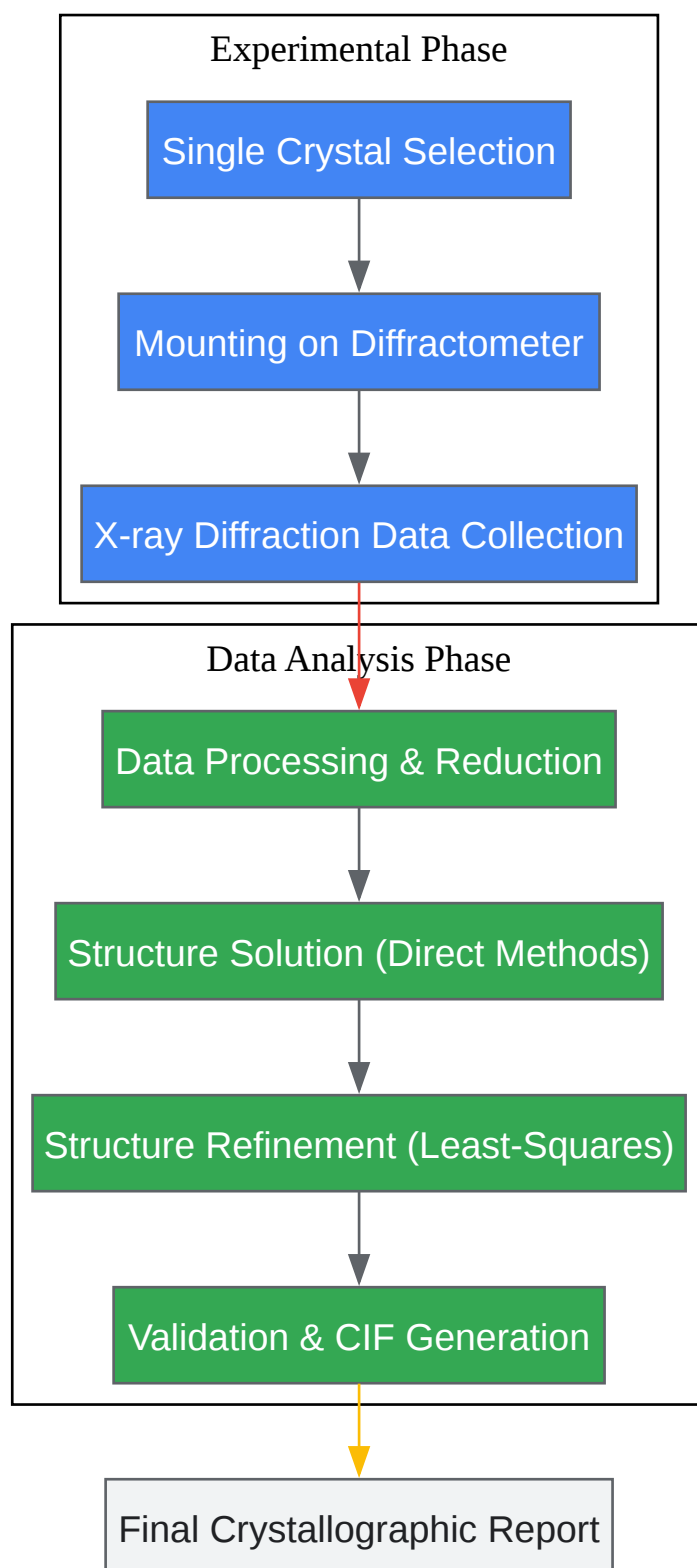
- Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate: A solution of 2-oxobenzothiazoline in absolute ethanol is treated with sodium. To this, ethyl 4-bromobutanoate is added, and the mixture is refluxed.[5]

X-ray Data Collection and Structure Refinement

For all the presented derivatives, single-crystal X-ray diffraction data was collected on a diffractometer. The general workflow for this analysis is depicted below. The crystal structures were solved by direct methods and refined using full-matrix least-squares on F^2 using software packages like SHELXL.[6] Non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis, from crystal selection to final structure validation.



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A typical workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of these molecules is best achieved through complementary techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (^1H and ^{13}C) is a cornerstone technique for elucidating the molecular structure of organic compounds in solution, providing information about the connectivity and chemical environment of atoms.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

By integrating data from these various analytical methods, researchers can build a complete picture of the structure, conformation, and purity of **Ethyl 4-(2-oxopropyl)benzoate** derivatives and other related compounds, which is indispensable for their application in research and development.

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